molecular formula C20H23ClN2O3 B214817 N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide

N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide

Numéro de catalogue B214817
Poids moléculaire: 374.9 g/mol
Clé InChI: CKUMRLMWDYOGJX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide, commonly known as R428, is a small molecule inhibitor of the receptor tyrosine kinase (RTK) family, specifically targeting AXL and MerTK. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, fibrosis, and infectious diseases.

Mécanisme D'action

R428 works by selectively inhibiting the AXL and MerTK receptors, which are overexpressed in various diseases. These receptors play a crucial role in cell survival, proliferation, and migration. By blocking these receptors, R428 prevents the activation of downstream signaling pathways, leading to the inhibition of tumor growth, fibrosis, and viral infections.
Biochemical and Physiological Effects:
R428 has been shown to have a wide range of biochemical and physiological effects in various diseases. In cancer, R428 inhibits tumor growth, angiogenesis, and metastasis by blocking the AXL and MerTK signaling pathways. In fibrosis, R428 reduces collagen deposition and improves lung function by inhibiting the AXL receptor. In infectious diseases, R428 enhances the immune response against viral infections by blocking the AXL receptor.

Avantages Et Limitations Des Expériences En Laboratoire

R428 has several advantages for lab experiments, including its high purity, stability, and specificity for AXL and MerTK receptors. However, one limitation of R428 is its low solubility in water, which can make it challenging to work with in certain experiments. Additionally, R428 has a short half-life, which can limit its effectiveness in some applications.

Orientations Futures

There are several future directions for the research and development of R428. One potential area of focus is the optimization of the synthesis method to increase yield and purity. Another potential direction is the development of more potent and selective inhibitors of AXL and MerTK receptors. Additionally, further studies are needed to investigate the potential therapeutic applications of R428 in other diseases, such as autoimmune disorders and neurodegenerative diseases.
Conclusion:
In conclusion, R428 is a promising small molecule inhibitor of the AXL and MerTK receptors, with potential therapeutic applications in various diseases, including cancer, fibrosis, and infectious diseases. The synthesis method of R428 has been optimized for high yield and purity, making it a suitable candidate for clinical trials. Further research is needed to investigate the potential therapeutic applications of R428 in other diseases and to optimize its effectiveness in lab experiments.

Méthodes De Synthèse

The synthesis of R428 involves a multistep process starting from 2,4-dimethylphenol and 3-chloro-4-(4-morpholinyl)aniline. The reaction proceeds via the formation of an intermediate product, which is then coupled with 2-(2,4-dimethylphenoxy)acetyl chloride to yield the final product, R428. The synthesis of R428 has been optimized for high yield and purity, making it a suitable candidate for clinical trials.

Applications De Recherche Scientifique

R428 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, R428 has been shown to inhibit tumor growth and metastasis by blocking the AXL and MerTK signaling pathways. In fibrosis, R428 has been demonstrated to reduce collagen deposition and improve lung function in animal models of pulmonary fibrosis. In infectious diseases, R428 has been shown to enhance the immune response against viral infections by blocking the AXL receptor.

Propriétés

Nom du produit

N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide

Formule moléculaire

C20H23ClN2O3

Poids moléculaire

374.9 g/mol

Nom IUPAC

N-(3-chloro-4-morpholin-4-ylphenyl)-2-(2,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C20H23ClN2O3/c1-14-3-6-19(15(2)11-14)26-13-20(24)22-16-4-5-18(17(21)12-16)23-7-9-25-10-8-23/h3-6,11-12H,7-10,13H2,1-2H3,(H,22,24)

Clé InChI

CKUMRLMWDYOGJX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl)C

SMILES canonique

CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.